6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Overview
Description
6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a useful research compound. Its molecular formula is C13H16N4 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with the 1h-imidazo[1,2-b]pyrazole scaffold have been found to exhibit diverse bioactivities, including antimicrobial, anti-cancer, and anti-inflammatory effects .
Pharmacokinetics
One study showed that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.
Biochemical Analysis
Biochemical Properties
6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the malononitrile group, which is a strong electron-withdrawing group. This interaction is crucial for the compound’s biochemical activity, as it affects the electron density and reactivity of the molecule . Additionally, the compound has been shown to interact with proaromatic electron-donor groups, further modulating its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . These changes can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to affect pathways related to energy metabolism, such as glycolysis and oxidative phosphorylation . Additionally, it can modulate the activity of enzymes involved in lipid and amino acid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence energy metabolism . The precise localization of the compound can determine its biological effects and therapeutic potential .
Properties
IUPAC Name |
6-cyclopropyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-9(2)8-16-5-6-17-13(16)11(7-14)12(15-17)10-3-4-10/h5-6,9-10H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPBMSGSMDXLSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C1=C(C(=N2)C3CC3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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